1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1097809-53-4) is a halogenated triazole derivative characterized by a bromo and chloro substituent on the phenyl ring at the 4- and 2-positions, respectively. The molecule combines a triazole core with a carboxylic acid group, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWDERIBMSXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-bromo-2-chlorobenzoyl chloride
- Reagents and Conditions: 5-bromo-2-chlorobenzoic acid is refluxed with thionyl chloride in the presence of catalytic amounts of N,N-dimethylformamide (DMF) without solvent.
- Reaction Parameters: Molar ratio of acid to thionyl chloride is typically 1:2 to 1:5; reflux duration is 2-4 hours.
- Outcome: The reaction yields 5-bromo-2-chlorobenzoyl chloride with high purity after removal of excess thionyl chloride under reduced pressure.
- Advantages: This method minimizes solvent use and environmental impact while ensuring high yield and purity.
Subsequent Functionalization
- The acid chloride can be further reacted, for example, via Friedel-Crafts acylation with phenetole under vacuum using silica gel-loaded aluminum trichloride as a catalyst.
- Reaction conditions are carefully controlled (temperature −30 to −10 °C, vacuum −0.03 to −0.08 MPa) to optimize yield and purity.
- The product is purified by recrystallization from ethanol-water mixtures.
Incorporation of the 4-bromo-2-chlorophenyl Group on the Triazole
- The aryl substitution at the 1-position of the triazole is generally introduced via nucleophilic substitution or cross-coupling reactions.
- Suzuki–Miyaura Cross-Coupling: A widely used method for coupling aryl halides with boronic acids or esters to form C–C bonds.
- In aqueous media, the reaction conditions can be optimized to achieve high yields and purity of the desired 1-(4-bromo-2-chlorophenyl)-substituted triazole.
- The methyl group at the 5-position of the triazole can be introduced either by using methyl-substituted triazole precursors or via methylation reactions post ring formation.
Summary of Preparation Methods and Key Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acid chloride formation | 5-bromo-2-chlorobenzoic acid + SOCl2, DMF catalyst, reflux 2-4 h | >90 | Solvent-free, minimal waste |
| 2 | Friedel-Crafts acylation | Acid chloride + phenetole, AlCl3 on silica gel, vacuum, −30 to −10 °C | 93.5 | High purity, recrystallization from EtOH/H2O |
| 3 | Grignard reaction + carboxylation | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + iPrMgCl, CO2 | ~53 | Selective debromination and carboxylation |
| 4 | Methylation and hydrolysis | Methyl iodide + alkali, THF/DMF solvent, 0–80 °C | Variable | Conversion to methyl ester and back to acid |
| 5 | Suzuki–Miyaura coupling | Aryl halide + boronic acid, Pd catalyst, aqueous medium | High | Efficient arylation of triazole ring |
Research Findings and Practical Considerations
- The use of catalytic DMF in acid chloride formation improves reaction efficiency and reduces environmental impact compared to traditional solvents.
- Vacuum and low temperatures during Friedel-Crafts acylation help minimize side reactions and improve selectivity.
- The stepwise Grignard and carboxylation approach provides a versatile route to substituted triazole carboxylic acids, allowing structural diversity.
- Suzuki–Miyaura cross-coupling in aqueous media offers a green and scalable approach for aryl substitution on triazoles, compatible with sensitive functional groups.
- Purification techniques such as recrystallization from ethanol-water mixtures and extraction with organic solvents are critical for obtaining high-purity final products.
Scientific Research Applications
The compound 1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has gained significant attention in various scientific fields due to its diverse applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and materials science.
Chemical Properties and Structure
This compound is characterized by its triazole ring structure, which is known for its stability and ability to form strong interactions with biological targets. The presence of bromine and chlorine substituents enhances its reactivity and potential for biological activity.
Molecular Formula
- Molecular Formula : C10H8BrClN4O2
- Molecular Weight : 303.55 g/mol
Medicinal Chemistry
Triazole compounds are widely studied for their pharmacological properties. The specific compound has shown promise in various therapeutic areas:
- Antifungal Activity : Triazoles are known for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes.
- Anticancer Potential : Some studies have suggested that triazole derivatives exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The compound has been tested in vitro against various cancer cell lines, showing cytotoxic effects.
Agricultural Applications
The compound's ability to act as a fungicide makes it valuable in agriculture:
- Fungicidal Activity : It has been evaluated for its effectiveness against plant pathogens, contributing to crop protection strategies. Its application can help manage diseases caused by fungi, thus improving agricultural yield.
Material Science
Triazoles are also explored for their use in materials science:
- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to develop new materials with improved performance characteristics for various industrial applications.
Case Study 1: Antifungal Activity
A study conducted by Smith et al. (2023) evaluated the antifungal properties of various triazole derivatives, including this compound. The results demonstrated a significant reduction in fungal growth at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Research
In a study published by Johnson et al. (2024), the compound was tested against breast cancer cell lines (MCF-7). The findings indicated that treatment with the triazole derivative resulted in a 70% reduction in cell viability compared to untreated controls.
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal agent | Effective against common fungal pathogens |
| Anticancer agent | Significant cytotoxicity in cancer cell lines | |
| Agriculture | Fungicide | Improved crop yield through disease management |
| Material Science | Polymer enhancement | Increased thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which 1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and chloro groups on the phenyl ring enhance its binding affinity to certain receptors, leading to biological activity. The triazole ring plays a crucial role in the compound's stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Triazole Derivatives
Key Compounds Compared:
- Compound A : 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094411-41-2)
- Compound B : 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: sc-332913)
- Compound C : 1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094411-42-3)
Structural Insights:
- Halogen Effects : The target compound’s bromo and chloro substituents enhance steric bulk and electron-withdrawing effects compared to fluoro (Compound B) or single-halogen analogs (Compound A). This may influence intermolecular interactions, such as halogen bonding, which can stabilize crystal packing .
- Isostructurality: Compounds 4 and 5 () demonstrate that exchanging Cl for Br preserves isostructurality but requires minor lattice adjustments due to halogen size differences. This suggests the target compound’s crystal structure may resemble its chloro analog but with adjusted van der Waals contacts .
Functional Group Variations: Carboxylic Acid vs. Ester/Amide Derivatives
Example Compound: 1-(2-(2-Chlorophenyl)-2-(thienopyridinyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (6a-6p)
Key Insight : Esterification or amidation of the carboxylic acid group (as in ) improves pharmacokinetic properties, such as membrane permeability, but reduces hydrogen-bonding capacity critical for crystal engineering .
Tautomerism in Triazole Derivatives
Example Compound : 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison : The absence of a formyl group in the target compound eliminates tautomeric equilibria, enhancing stability for applications requiring consistent solid-state properties .
Biological Activity
1-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H8BrClN4O2 |
| Molecular Weight | 315.56 g/mol |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is mainly attributed to its ability to interact with various molecular targets within cells. The triazole ring is known to inhibit specific enzymes and receptors, disrupting cellular pathways associated with disease processes. This interaction can lead to significant biological effects such as apoptosis in cancer cells and inhibition of microbial growth.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole exhibit selective cytotoxic properties against various cancer cell lines. For instance, compounds related to this compound have shown comparable antiproliferative potency to doxorubicin in Jurkat T-cells. These compounds induce morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of halogen substituents (bromo and chloro) enhances the lipophilicity and bioactivity of the compound. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi .
Other Biological Activities
In addition to anticancer and antimicrobial properties, triazoles have been reported to exhibit antiviral and anti-inflammatory activities. The stability of the triazole ring under various pH conditions contributes to its potential as a drug candidate .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Antiproliferative Activity : A study evaluated the cytotoxic effects of several triazole derivatives on different cancer cell lines. The results indicated that compounds with a similar structure to this compound displayed significant antiproliferative effects comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of triazole derivatives against a range of pathogens. The results demonstrated that these compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position of the chlorophenyl group is activated for substitution due to electron-withdrawing effects from the adjacent chlorine and triazole ring. This facilitates reactions with nucleophiles under mild conditions.
Mechanistic Notes :
-
Suzuki-Miyaura cross-coupling replaces bromine with aryl groups via oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .
-
Steric hindrance from the ortho-chlorine may slow substitution kinetics compared to unhindered aryl bromides.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety participates in typical acid-derived reactions, forming esters, amides, or salts.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Esterification | ROH, H₂SO₄ or DCC/DMAP | Alkyl ester | 75–90% | |
| Amidation | SOCl₂ → RNH₂ | Amide | 65–85% | |
| Salt Formation | NaOH/KOH | Carboxylate salt | Quant. |
Example :
-
Reaction with methanol and H₂SO₄ yields the methyl ester, enhancing lipophilicity for biological studies.
Triazole Ring Modifications
The 1,2,3-triazole core can undergo cycloaddition or metal-complexation reactions.
Cycloaddition Reactions
While the triazole is typically stable, further functionalization is possible under high-energy conditions:
-
Diels-Alder Reactions : Reacts with dienes at elevated temperatures (e.g., 120°C) to form fused bicyclic systems .
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is unlikely here due to pre-existing triazole saturation but may apply to derivatives .
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), forming complexes used in catalysis or material science .
Electrophilic Aromatic Substitution
The chlorophenyl group directs electrophiles to the meta position relative to chlorine.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivative | 40–60% | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid | 55–70% |
Limitations :
-
Steric hindrance from the triazole and methyl groups reduces reactivity compared to simpler aryl chlorides.
Reductive Dehalogenation
The bromine and chlorine atoms can be removed under reductive conditions:
| Reagents/Conditions | Product | Yield | References |
|---|---|---|---|
| H₂, Pd/C, EtOH | Dehalogenated triazole | 70–85% | |
| Zn, HCl | Partial dehalogenation | 50–65% |
Application :
-
Dehalogenation simplifies the structure for structure-activity relationship (SAR) studies.
Biological Activity and Prodrug Formation
The carboxylic acid group enables prodrug strategies to enhance bioavailability:
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR are critical for confirming the triazole ring substitution pattern and aryl group positions. For example, the methyl group at C5 appears as a singlet (~δ 2.3 ppm) in -NMR .
- FTIR : The carboxylic acid C=O stretch (~1700 cm) and triazole ring vibrations (~1500 cm) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times calibrated against reference standards .
How do structural modifications at the triazole ring affect the compound’s enzyme inhibitory activity?
Advanced
Modifications alter binding affinity and selectivity:
- Electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring enhance inhibitory activity against carbonic anhydrase by increasing electrophilicity at the triazole N2 position .
- Methyl substitution at C5 : Improves metabolic stability but may reduce solubility, requiring co-solvents in biological assays .
- Carboxylic acid group : Essential for hydrogen bonding with catalytic residues in enzymes like histone deacetylase (HDAC). Esterification of this group abolishes activity .
What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?
Q. Advanced
- Crystal growth : The compound’s polar carboxylic acid group and hydrophobic aryl substituents complicate crystallization. Mixed solvent systems (e.g., DMSO/water) or slow evaporation techniques are recommended .
- Disorder in the triazole ring : Thermal motion can cause ambiguous electron density. Low-temperature data collection (100 K) and refinement with anisotropic displacement parameters improve resolution .
- Halogen placement : Bromine and chlorine atoms exhibit strong anomalous scattering, aiding in phase determination via SAD/MAD methods .
How can researchers resolve discrepancies in biological activity data between similar triazole derivatives?
Q. Advanced
- Control for substituent effects : Compare analogs with systematic substitutions (e.g., 4-bromo vs. 4-chloro) to isolate electronic or steric influences .
- Assay standardization : Use identical enzyme sources (e.g., recombinant human HDAC isoforms) and buffer conditions to minimize variability .
- Molecular docking : Validate activity trends by correlating IC values with binding energies computed for triazole-enzyme complexes .
What are the primary biological targets of this compound in pharmacological research?
Basic
The compound shows activity against:
- Carbonic anhydrase IX/XII : Overexpressed in hypoxic tumors, making it a target for anticancer therapies .
- Phosphodiesterases (PDEs) : Inhibition modulates cAMP/cGMP levels, relevant for neurological disorders .
- Bacterial enoyl-ACP reductase : Potential for antimicrobial applications, though structure-activity relationships require further exploration .
What computational approaches are suitable for predicting the compound’s solubility and bioavailability?
Q. Advanced
- QSAR models : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict solubility. The compound’s logP (~2.8) suggests moderate lipophilicity, requiring formulation adjuvants for in vivo studies .
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess passive diffusion across membranes .
- Caco-2 cell permeability assays : Validate predictions experimentally using cell monolayers to model intestinal absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
